molecular formula C11H9BrO4 B11724043 Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate CAS No. 65356-50-5

Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate

Cat. No.: B11724043
CAS No.: 65356-50-5
M. Wt: 285.09 g/mol
InChI Key: VVXPHNFANFKOJY-UHFFFAOYSA-N
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Description

Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate is an organic compound with a complex structure that includes a bromophenyl group, a hydroxy group, and an oxobutenoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product. The reaction conditions generally include refluxing the mixture in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The hydroxy and oxobutenoate groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development .

Biological Activity

Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate (commonly referred to as MBHE) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structure, synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of MBHE is C11H9BrO3, with a molecular weight of approximately 269.09 g/mol. The compound features a bromophenyl group , a hydroxy group , and an oxobutenoate moiety , which contribute to its unique chemical reactivity and biological properties .

PropertyValue
Molecular FormulaC11H9BrO3
Molecular Weight269.09 g/mol
Structural FeaturesBromophenyl group
LogP2.20440

Synthesis

The synthesis of MBHE typically involves a Knoevenagel condensation reaction followed by esterification. The general synthetic route includes:

  • Reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide).
  • Refluxing the mixture in ethanol for several hours to yield the desired product.

Biological Activity

Research indicates that MBHE exhibits promising biological activities, particularly as an enzyme inhibitor. Its potential mechanisms of action include:

  • Enzyme Inhibition : MBHE has been studied for its ability to inhibit enzymes involved in inflammatory pathways and cancer progression. It binds to specific enzyme active sites, modulating critical signaling pathways related to cell proliferation and survival.
  • Anti-inflammatory Effects : Preliminary studies suggest that MBHE may reduce inflammation by inhibiting the production of pro-inflammatory cytokines, although further research is required to confirm these effects .
  • Anticancer Properties : There is evidence suggesting that MBHE can inhibit tumor growth through its action on various cellular receptors and enzymes associated with cancer cell metabolism and survival.

Case Studies

  • Enzyme Inhibition Studies : In vitro assays demonstrated that MBHE effectively inhibits specific enzymes linked to inflammatory responses. For instance, it was shown to reduce arachidonic acid levels in PLAAT3-overexpressing U2OS cells, indicating its potential as an anti-inflammatory agent .
  • Cytotoxicity Tests : In studies evaluating cytotoxic effects, MBHE displayed selective toxicity against certain cancer cell lines while showing minimal effects on normal cells, highlighting its therapeutic potential with reduced side effects .

Comparative Analysis with Similar Compounds

To contextualize MBHE's biological activity, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoateContains a fluorophenyl groupDifferent electronic properties due to fluorine
Methyl 4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoateContains a chlorophenyl groupChlorine's steric and electronic effects differ from bromine
Methyl 4-(phenyl)-4-hydroxy-2-oxobut-3-enoateLacks halogen substitutionSimpler analog without halogen influence

The presence of the bromophenyl group in MBHE enhances its reactivity and interaction with biological targets compared to other halogenated analogs .

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXPHNFANFKOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=C(C1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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